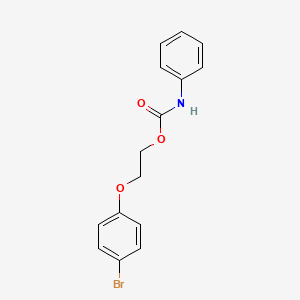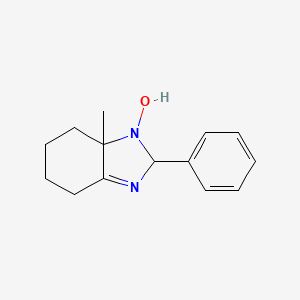
2-(4-bromophenoxy)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)ethyl phenylcarbamate, also known as brompheniramine, is a chemical compound that belongs to the class of antihistamines. It is commonly used as an over-the-counter medication to treat symptoms of allergies, such as sneezing, runny nose, and itchy eyes. However, brompheniramine has also gained attention in the scientific community for its potential applications in research.
Mecanismo De Acción
Brompheniramine works by blocking histamine receptors in the body. Histamine is a chemical that is released by the immune system in response to an allergen. By blocking histamine receptors, 2-(4-bromophenoxy)ethyl phenylcarbamateine can reduce the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
Brompheniramine has been shown to have a number of biochemical and physiological effects. It can cause drowsiness, as it is able to cross the blood-brain barrier and interact with histamine receptors in the brain. It can also cause dry mouth, blurred vision, and urinary retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)ethyl phenylcarbamateine in lab experiments is that it is readily available and relatively inexpensive. It has also been well-studied, so its effects and mechanisms of action are well-understood. However, one limitation is that it can cause drowsiness and other side effects, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research involving 2-(4-bromophenoxy)ethyl phenylcarbamateine. One potential area of study is its use in treating cancer. Some studies have suggested that 2-(4-bromophenoxy)ethyl phenylcarbamateine may be able to inhibit the growth of certain types of cancer cells. Another area of study is its use in treating asthma and COPD. Brompheniramine has been shown to have bronchodilatory effects, which could make it a useful treatment for these conditions. Finally, more research could be done to better understand the mechanisms of action of 2-(4-bromophenoxy)ethyl phenylcarbamateine and its potential uses in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)ethyl phenylcarbamateine involves the reaction between 4-bromophenol and phenyl isocyanate in the presence of a base, followed by the addition of 2-chloroethyl ether. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Brompheniramine has been used in various scientific research studies due to its ability to interact with histamine receptors in the body. It has been studied for its potential use in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and even certain types of cancer.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPUSOZSWKJVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)

![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B4942995.png)
![N-[4-(3,4-dichlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B4942997.png)
![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
![4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4943040.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)